molecular formula C28H28ClN3O2 B11416072 4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one

4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one

Cat. No.: B11416072
M. Wt: 474.0 g/mol
InChI Key: AVPCKKDKTRJREM-UHFFFAOYSA-N
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Description

4-{1-[3-(4-Chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one is a complex organic compound with a unique structure that combines elements of benzodiazole, pyrrolidinone, and chlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a chlorophenol derivative reacts with a suitable alkylating agent.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Final Coupling: The final step involves coupling the benzodiazole core with the pyrrolidinone ring through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 4-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one
  • 3-(4-chlorophenyl)propionic acid

Uniqueness

4-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one is unique due to its combination of structural elements, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H28ClN3O2

Molecular Weight

474.0 g/mol

IUPAC Name

4-[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]-1-(2-ethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C28H28ClN3O2/c1-2-20-8-3-5-10-25(20)32-19-21(18-27(32)33)28-30-24-9-4-6-11-26(24)31(28)16-7-17-34-23-14-12-22(29)13-15-23/h3-6,8-15,21H,2,7,16-19H2,1H3

InChI Key

AVPCKKDKTRJREM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=C(C=C5)Cl

Origin of Product

United States

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